Heptenophos

Description

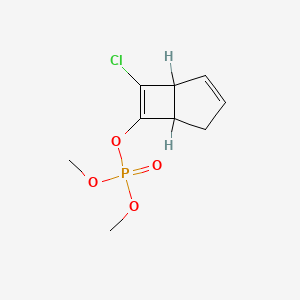

This compound is a trialkyl phosphate, an organophosphate insecticide and an organochlorine compound. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It derives from a hydride of a bicyclo[3.2.0]hepta-2,6-diene.

Properties

IUPAC Name |

(7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAWQJNHVWMTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=C(C2C1CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042037 | |

| Record name | Heptenophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale amber liquid; [Merck Index] Brown liquid; [MSDSonline], Solid | |

| Record name | Heptenophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptenophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

64 °C/0.075 mm Hg | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °C (Cleveland, open); 152 °C (Pensky-Martens, closed) | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with most organic solvents, e.g. in acetone, methanol, xylene >1, hexane 0.13 (all in kg/l, 25 °C)., In water, 2,500 mg/l @ 23 °C, 2.5 mg/mL at 23 °C | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptenophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.28 (20 °C) | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00075 [mmHg], 65 mPa (4.9X10-4 mm Hg) at 15 °C; 170 mPa (1.28X10-3 mm Hg) at 25 °C | |

| Record name | Heptenophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light brown liquid... . | |

CAS No. |

23560-59-0 | |

| Record name | Heptenophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23560-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptenophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptenophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTENOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptenophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Heptenophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptenophos and the Insect Nervous System: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptenophos, an organophosphate insecticide, exerts its primary neurotoxic effects on insects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This guide provides an in-depth examination of the molecular mechanisms underlying this compound's activity. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the established principles of organophosphate toxicology in insects to provide a comprehensive overview. It includes a detailed experimental protocol for assessing acetylcholinesterase inhibition, a summary of potential non-cholinesterase mechanisms, and illustrative diagrams to elucidate the key pathways and experimental workflows.

Introduction

Organophosphate (OP) insecticides, including this compound, are a widely used class of pesticides that target the nervous systems of insects.[1] Their efficacy stems from their ability to disrupt the normal transmission of nerve impulses, leading to paralysis and death. The primary molecular target of OPs is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of postsynaptic receptors and the subsequent disruption of nerve function.

While AChE inhibition is the principal mechanism of action, research on other organophosphates suggests potential secondary targets and non-cholinergic pathways that may contribute to their overall neurotoxicity. These can include interactions with other neuronal receptors, such as nicotinic acetylcholine receptors (nAChRs), and the induction of broader physiological stress responses. This guide will explore these facets of this compound's action, providing a robust framework for researchers in the field.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The fundamental mechanism of this compound neurotoxicity is the irreversible inhibition of acetylcholinesterase. This process disrupts the normal functioning of cholinergic synapses, which are abundant in the insect central nervous system.

The Cholinergic Synapse and the Role of Acetylcholinesterase

In a healthy cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to and activates postsynaptic acetylcholine receptors, propagating the nerve signal. To terminate this signal and allow the synapse to reset, acetylcholinesterase rapidly hydrolyzes ACh into choline and acetate.

Inhibition of Acetylcholinesterase by this compound

This compound, like other organophosphates, acts as a potent inhibitor of AChE. The phosphorus atom in the this compound molecule is electrophilic and reacts with a serine hydroxyl group in the active site of the AChE enzyme. This reaction results in the formation of a stable, phosphorylated enzyme that is functionally inactive. The accumulation of unhydrolyzed acetylcholine in the synaptic cleft leads to a state of hyperexcitation, characterized by continuous firing of nerve impulses. This ultimately results in tremors, convulsions, paralysis, and death of the insect.[1]

The general scheme for the inhibition of AChE by an organophosphate like this compound can be represented as:

E-OH + P-X -> E-O-P + HX

Where:

-

E-OH is the active acetylcholinesterase enzyme with its serine hydroxyl group.

-

P-X is the organophosphate insecticide (this compound).

-

E-O-P is the inactive, phosphorylated enzyme.

-

HX is the leaving group.

Figure 1: Signaling pathway of a cholinergic synapse and the inhibitory action of this compound.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an insecticide's inhibitory action on AChE is typically quantified by determining its half-maximal inhibitory concentration (IC50) and its kinetic constants of inhibition.

Note: Extensive searches of scientific literature did not yield specific IC50 values or kinetic constants for the inhibition of insect acetylcholinesterase by this compound. The following table provides representative data for other organophosphate insecticides to illustrate the typical range of these values.

| Organophosphate | Insect Species | IC50 (µM) | Reference |

| Chlorpyrifos-oxon | Apis mellifera (Honeybee) | 0.045 | [4] |

| Paraoxon | Musca domestica (Housefly) | 0.12 | [5] |

| Diazinon-oxon | Nephotettix cincticeps (Green rice leafhopper) | 0.023 | [2] |

Table 1: Representative IC50 values for AChE inhibition by various organophosphate insecticides in different insect species. This data is for illustrative purposes as this compound-specific data was not found.

The kinetics of AChE inhibition by organophosphates can be described by the following kinetic constants:

-

k_i (bimolecular rate constant): Represents the overall rate of enzyme inhibition.

-

K_d (dissociation constant): Reflects the affinity of the inhibitor for the enzyme before phosphorylation.

-

k_p (phosphorylation rate constant): The rate at which the enzyme is phosphorylated and inactivated.

Due to the lack of specific data for this compound, a table of these kinetic constants cannot be provided.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and robust colorimetric method to determine AChE activity and inhibition.

Principle

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

This compound stock solution (in a suitable solvent like acetone or ethanol)

-

Insect tissue homogenate (e.g., from insect heads) containing AChE

-

96-well microplate

-

Microplate reader

Procedure

-

Enzyme Preparation:

-

Homogenize insect tissue (e.g., heads) in cold phosphate buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Use the supernatant containing the soluble AChE for the assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

Aliquots of the enzyme preparation

-

Varying concentrations of this compound (or solvent control)

-

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of AChE inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Figure 2: Experimental workflow for the Ellman's acetylcholinesterase inhibition assay.

Potential Non-Cholinesterase Mechanisms of Action

While AChE inhibition is the primary mode of action for organophosphates, some studies on other OPs suggest the involvement of non-cholinergic targets that could contribute to their overall neurotoxicity. It is important to note that there is currently no specific experimental evidence linking these mechanisms directly to this compound in insects.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are another crucial component of cholinergic synapses. Some organophosphates have been shown to directly interact with nAChRs, acting as either agonists or antagonists.[6] Such interactions could modulate neuronal activity independently of AChE inhibition. Further electrophysiological studies, such as patch-clamp experiments on isolated insect neurons, would be required to investigate if this compound has any direct effects on insect nAChRs.

Oxidative Stress and Neuroinflammation

Exposure to some organophosphates has been linked to the induction of oxidative stress and neuroinflammatory responses in the nervous system of both vertebrates and invertebrates.[3] These secondary effects can lead to neuronal damage and contribute to the overall toxicological profile of the compound. Research into these potential effects of this compound in insects is warranted.

Figure 3: Logical relationship of this compound's primary and potential secondary mechanisms of action.

Conclusion

References

- 1. epa.gov [epa.gov]

- 2. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Heptenophos: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenophos is a systemic organophosphate insecticide and acaricide.[1] First introduced in 1975, it exhibits contact, stomach, and respiratory action against a range of sucking insects, including aphids, as well as certain Diptera species.[1] Its efficacy stems from its ability to inhibit the enzyme acetylcholinesterase, a critical component of the nervous system in both insects and mammals. This document provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and analytical methodologies for this compound.

Chemical Structure and Identity

This compound is chemically designated as (7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate.[2] It is a trialkyl phosphate and an organochlorine compound.[2]

| Identifier | Value |

| IUPAC Name | (7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate[2] |

| CAS Number | 23560-59-0[2] |

| Molecular Formula | C₉H₁₂ClO₄P[2][3][4] |

| Molecular Weight | 250.61 g/mol [2] |

| Canonical SMILES | COP(=O)(OC)OC1=C(Cl)C2C=CCC12[5] |

| InChI Key | GBAWQJNHVWMTLU-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a pale amber to light brown liquid with an odor typical of a phosphate ester.[6] It is readily miscible with most organic solvents.

| Property | Value |

| Physical State | Liquid[7] |

| Appearance | Pale amber to light brown liquid[2][6] |

| Boiling Point | 64 °C at 0.075 mmHg[2] |

| Melting Point | < 25 °C[2] |

| Density | 1.28 g/cm³ at 20 °C[7] |

| Vapor Pressure | 0.00075 mmHg[2] |

| Solubility in Water | 2.2 g/L at 20 °C[5] |

| Solubility in Organic Solvents | Readily miscible with acetone, methanol, and xylene (>1 kg/L at 25 °C); soluble in hexane (0.13 kg/L at 25 °C).[2] Soluble in DMF and DMSO.[8] |

| Log Kow | 2.32[5] |

Toxicological Profile

This compound is classified as a highly hazardous substance by the World Health Organization.[7] Its toxicity is primarily attributed to the irreversible inhibition of acetylcholinesterase.

| Organism | Route | Value |

| Rat (female) | Oral LD50 | 96 mg/kg[7] |

| Rat (male) | Oral LD50 | 121 mg/kg[7] |

| Rat | Dermal LD50 | > 2000 mg/kg[1] |

| Rat | Inhalation LC50 (4h) | 0.95 mg/L[1] |

| Birds | Acute LD50 | 17 mg/kg[1] |

| Fish | 96h LC50 | 0.056 mg/L[1] |

| Daphnia magna | 48h EC50 | 0.0022 mg/L[1] |

| Algae | 72h EC50 | 35 mg/L[1] |

| Earthworms | 14d LC50 | 98 mg/kg[1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft. This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by symptoms such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and potentially respiratory failure.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Analysis of this compound Residues in Vegetable Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the determination of this compound residues in vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

1. Sample Preparation (QuEChERS Extraction)

-

Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize.

-

Extraction:

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC official method).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄. The choice of sorbent may vary depending on the matrix.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 150 °C at 25 °C/min.

-

Ramp to 200 °C at 3 °C/min.

-

Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound for quantification and confirmation.

-

3. Quantification

-

Prepare matrix-matched calibration standards by spiking blank vegetable extract with known concentrations of a certified this compound reference standard.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Caption: Workflow for this compound Residue Analysis.

Conclusion

This compound is an effective but highly toxic organophosphate insecticide. Its mode of action through the inhibition of acetylcholinesterase is well-understood and is the basis for its insecticidal activity and its toxicity to non-target organisms. The analytical methods for its detection, particularly the QuEChERS extraction followed by GC-MS analysis, are robust and sensitive, allowing for the effective monitoring of its residues in various matrices. Due to its toxicity, the use and handling of this compound require strict adherence to safety protocols and regulatory guidelines.

References

- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 5. This compound | 23560-59-0 [chemicalbook.com]

- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. adipogen.com [adipogen.com]

An In-depth Technical Guide to the Synthesis of Heptenophos

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic pathway and precursors for Heptenophos, an organophosphate insecticide. The information presented is intended for a technical audience and consolidates data from various sources to provide a comprehensive understanding of the manufacturing process.

Overview of the Synthesis Pathway

This compound, chemically known as (7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate, is synthesized in a two-step process. The synthesis begins with the formation of a key intermediate, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, through a [2+2] cycloaddition reaction. This intermediate subsequently undergoes a Perkow reaction with trimethyl phosphite to yield the final product, this compound.

Precursors and Reagents

The primary precursors and reagents involved in the synthesis of this compound are outlined below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Dichloroacetyl chloride | 79-36-7 | C₂HCl₂O | 147.94 | Reactant (Step 1) |

| Cyclopentadiene | 542-92-7 | C₅H₆ | 66.10 | Reactant (Step 1) |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Base catalyst (Step 1) |

| Pentane | 109-66-0 | C₅H₁₂ | 72.15 | Solvent (Step 1) |

| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | 5307-99-3 | C₇H₆Cl₂O | 177.03 | Intermediate |

| Trimethyl phosphite | 121-45-9 | C₃H₉O₃P | 124.08 | Reactant (Step 2) |

| This compound | 23560-59-0 | C₉H₁₂ClO₄P | 250.62 | Final Product |

Experimental Protocols

Step 1: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

This step involves the [2+2] cycloaddition of dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) with cyclopentadiene.

Materials:

-

Dichloroacetyl chloride (100 g, 0.678 mol)

-

Cyclopentadiene (170 ml, 2 mol), freshly prepared by cracking dicyclopentadiene

-

Triethylamine (70.8 g, 0.701 mol)

-

Pentane (1000 ml)

-

Distilled water

Procedure:

-

In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser, charge the dichloroacetyl chloride, cyclopentadiene, and 700 ml of pentane.

-

Heat the solution to reflux under a nitrogen atmosphere with rapid stirring.

-

Add a solution of triethylamine in 300 ml of pentane dropwise via the addition funnel over a period of 4 hours. A cream-colored precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours.

-

Cool the reaction mixture and add 250 ml of distilled water to dissolve the triethylamine hydrochloride.

-

Separate the organic layer and extract the aqueous layer with two 100 ml portions of pentane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the pentane and excess cyclopentadiene by distillation.

-

The resulting crude product is purified by fractional distillation under reduced pressure. Collect the fraction at 66–68 °C (2 mmHg) to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one as a colorless liquid.

Yield: 101–102 g (84–85%)

Step 2: Synthesis of this compound

This step involves the reaction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with trimethyl phosphite in a Perkow reaction.

Materials:

-

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

-

Trimethyl phosphite

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, charge the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one and trimethyl phosphite.

-

Heat the reaction mixture to an appropriate temperature and maintain it for several hours.

-

After the reaction is complete, purify the crude product by vacuum distillation. Collect the fraction at 128-129 °C (0.667 kPa) to obtain this compound.

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

An In-depth Technical Guide to Heptenophos (CAS Number: 23560-59-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenophos, with the CAS number 23560-59-0, is an organophosphate insecticide and acaricide first introduced in 1975.[1] It is recognized for its systemic, contact, and respiratory action against a range of sucking insects and certain Diptera.[1] As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a comprehensive overview of the technical information available on this compound, including its chemical and physical properties, toxicological profile, and known and potential interactions with biological signaling pathways. Detailed experimental protocols for key assays are also provided.

Chemical and Physical Properties

This compound is a pale amber or light brown liquid with a characteristic aromatic odor typical of a phosphate ester.[1] It is a trialkyl phosphate and an organochlorine compound.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 7-chlorobicyclo[3.2.0]hepta-2,6-dien-6-yl dimethyl phosphate | [2] |

| Synonyms | Hostaquick, Ragadan, HOE 2982 | [1][2] |

| Molecular Formula | C9H12ClO4P | [2] |

| Molecular Weight | 250.61 g/mol | [2] |

| Boiling Point | 64 °C at 0.075 mmHg | |

| Density | 1.29 g/cm³ | |

| Vapor Pressure | 7.5 x 10⁻⁴ mmHg at 20°C | |

| Solubility | Readily miscible with most organic solvents such as acetone and methanol. | [2] |

| Stability | Hydrolyzed in acidic and alkaline media. | [2] |

Toxicological Profile

This compound is classified as a highly hazardous compound by the World Health Organization (WHO).[1] Its toxicity is primarily attributed to the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[3]

Acute Toxicity

The acute toxicity values for this compound in various organisms are summarized in Table 2.

| Test Organism | Route of Exposure | Toxicity Value | Reference |

| Rat | Oral | LD50: 96 mg/kg | [1] |

| Rat | Dermal | LD50: >2000 mg/kg | [1] |

| Rat | Inhalation | LC50: 0.95 mg/L | [1] |

| Birds | Acute | LD50: 17 mg/kg | [1] |

| Fish | Acute (96 hour) | LC50: 0.056 mg/L | [1] |

| Daphnia magna | Acute (48 hour) | EC50: 0.0022 mg/L | [1] |

| Algae | Acute (72 hour) | EC50: 35 mg/L | [1] |

| Earthworms | Acute (14 day) | LC50: 98 mg/L | [1] |

Chronic Toxicity

A 2-year study in rats established a short-term dietary No-Observed-Effect Level (NOEL) of 15 ppm.[1]

Symptoms of Poisoning in Humans

Symptoms of this compound poisoning are consistent with cholinergic crisis and may include excessive salivation, sweating, lacrimation, muscle twitching, weakness, tremor, headache, dizziness, nausea, vomiting, diarrhea, and respiratory depression.[1] In severe cases, seizures, incontinence, and loss of consciousness can occur.[1]

Signaling Pathway Interactions

Primary Mechanism: Acetylcholinesterase Inhibition

The primary and well-established mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE).[1][2] By phosphorylating the serine residue at the active site of AChE, this compound inactivates the enzyme, leading to the accumulation of the neurotransmitter acetylcholine in synaptic clefts.[3] This results in continuous stimulation of muscarinic and nicotinic receptors, causing the characteristic symptoms of organophosphate poisoning.

Figure 1. Mechanism of Acetylcholinesterase Inhibition by this compound.

Potential Secondary Signaling Pathway Involvement

While direct research on this compound's impact on other signaling pathways is limited, the broader class of organophosphates is known to induce cellular effects beyond AChE inhibition, primarily through the induction of oxidative stress and inflammation.[4][5][6][7][8]

4.2.1. Oxidative Stress

Organophosphates can lead to the overproduction of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems.[4][6] This imbalance, known as oxidative stress, can damage cellular components like lipids, proteins, and DNA. The metabolism of organophosphates by cytochrome P450 enzymes can be a source of ROS generation.[4]

Figure 2. Postulated Oxidative Stress Induction by this compound.

4.2.2. Inflammatory Response

Organophosphate exposure has been linked to the activation of inflammatory pathways.[5][8] The overstimulation of cholinergic receptors can lead to an influx of calcium, which in turn can activate signaling cascades such as the p38-MAPK and ERK pathways.[8] This can lead to the activation of transcription factors like NF-κB, resulting in the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

Figure 3. Potential Inflammatory Signaling Cascade Triggered by this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and screening for inhibitors.[9]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

AChE Working Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

ATCI Solution: Prepare a 14-15 mM solution of ATCI in deionized water. Prepare this fresh.

-

Inhibitor Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

Add 150 µL of phosphate buffer to each well.

-

Add 10 µL of the AChE working solution to each well (except for the blank).

-

Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the ATCI solution to each well.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

-

Figure 4. Experimental Workflow for the Acetylcholinesterase Inhibition Assay.

In Vivo Acute Toxicity Testing in Rodent Models

This generalized protocol outlines the key steps for determining the acute toxicity (e.g., LD50) of this compound in animal models.[10][11]

Materials and Animals:

-

This compound of known purity

-

Vehicle for administration (e.g., corn oil, saline)

-

Rodents (e.g., rats, mice) of a specific strain, age, and sex

-

Appropriate animal housing and care facilities

-

Calibrated dosing equipment (e.g., gavage needles, syringes)

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the study.

-

Dose Preparation: Prepare a range of this compound concentrations in the chosen vehicle.

-

Dose Administration: Administer a single dose of this compound to different groups of animals via the desired route of exposure (e.g., oral gavage, dermal application). Include a control group that receives only the vehicle.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

-

Data Collection: Record the number of mortalities in each dose group. Note any signs of toxicity, such as changes in behavior, appearance, or body weight.

-

Pathology: At the end of the observation period, conduct a gross necropsy on all animals.

-

Data Analysis: Use appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence limits.

Residue Analysis in Food Matrices by GC-MS/MS

This protocol provides a general workflow for the determination of this compound residues in food samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), often following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[12][13][14][15][16]

Materials and Reagents:

-

Food sample (e.g., fruits, vegetables)

-

Acetonitrile

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

This compound analytical standard

-

GC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize a representative portion of the food sample.

-

QuEChERS Extraction:

-

Weigh a portion of the homogenized sample into a centrifuge tube.

-

Add acetonitrile and the QuEChERS extraction salts.

-

Shake vigorously and then centrifuge.

-

-

Dispersive SPE Cleanup:

-

Take an aliquot of the acetonitrile extract and transfer it to a d-SPE tube containing the appropriate sorbents.

-

Vortex and centrifuge.

-

-

GC-MS/MS Analysis:

-

Inject an aliquot of the cleaned-up extract into the GC-MS/MS system.

-

Separate this compound from other matrix components using an appropriate GC column and temperature program.

-

Detect and quantify this compound using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

Figure 5. Workflow for this compound Residue Analysis in Food Matrices.

Conclusion

This compound is a potent organophosphate insecticide with a well-characterized primary mechanism of action involving the inhibition of acetylcholinesterase. Its toxicological profile indicates high toxicity to a range of organisms. While specific research on its effects on other signaling pathways is not extensive, evidence from the broader class of organophosphates suggests a likely role in inducing oxidative stress and inflammatory responses. Further research is warranted to fully elucidate the molecular toxicology of this compound beyond its primary cholinergic effects. The experimental protocols provided in this guide offer standardized methods for the assessment of its biological activity and detection.

References

- 1. awhhe.am [awhhe.am]

- 2. This compound | C9H12ClO4P | CID 62773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Experimental Evidence Linking Neurotoxic Organophosphorus Compounds and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on oxidative stress in organophosphate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative stress and mitochondrial dysfunction in organophosphate pesticide-induced neurotoxicity and its amelioration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. hpst.cz [hpst.cz]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. mdpi.com [mdpi.com]

Heptenophos Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptenophos, an organophosphate insecticide, undergoes rapid degradation in both terrestrial and aquatic environments. This guide provides a comprehensive overview of the degradation products of this compound in soil and water, detailing the chemical and biological transformation processes. Quantitative data from scientific studies are summarized, and detailed experimental protocols are provided to facilitate further research. The degradation pathways are visualized through diagrams to enhance understanding of the complex processes involved.

Introduction

This compound (7-chlorobicyclo[3.2.0]hepta-2,6-dien-6-yl dimethyl phosphate) is a contact and systemic insecticide.[1] Its environmental fate is of significant interest due to its potential impact on non-target organisms.[2] Understanding the degradation pathways and the resulting transformation products is crucial for assessing its environmental risk and persistence. This guide synthesizes the current knowledge on this compound degradation in soil and water.

Degradation in Soil

This compound is known for its rapid degradation in soil, primarily driven by microbial activity.[3] The dissipation half-life (DT50) in soil is remarkably short, often reported to be less than four hours, though it can range from 1 to 25 hours depending on soil type and temperature.[3][4]

Degradation Pathway

The primary degradation pathway of this compound in soil involves a two-step process:

-

Hydrolysis: The initial and rate-limiting step is the hydrolysis of the phosphate ester bond.[5] This abiotic and biotic process yields 7-chlorobicyclo[3.2.0]hept-2-en-6-one as the principal metabolite.[3][5]

-

Microbial Oxidation: Subsequently, soil microorganisms mediate a Baeyer-Villiger oxidation of the cyclobutanone moiety of 7-chlorobicyclo[3.2.0]hept-2-en-6-one.[3] This biological oxidation leads to the formation of lactones, such as 3-chloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one .[4]

Further degradation involves the ring opening of these lactones, followed by dechlorination, dehydrochlorination, and eventual mineralization to carbon dioxide (CO2) and the formation of unextractable soil-bound residues.[3] In microbiologically active soil, a significant portion of the applied this compound can be released as CO2 over a period of 240 hours.[4]

Quantitative Data

| Parameter | Value | Soil Conditions | Reference |

| Half-life (Field) | 1.4 days | Not specified | [4] |

| Half-life (Lab/Field) | 1 - 25 hours | Not specified | [4] |

| Mineralization | 22% as CO2 | Active fresh field sandy loam, 240 hours | [4] |

| Mineralization | 0% as CO2 | Autoclaved soil, 240 hours | [4] |

Table 1: Degradation Rates of this compound in Soil. This table summarizes the reported half-lives and mineralization rates of this compound in soil under different conditions.

Experimental Protocols

Soil Incubation Study:

-

Soil Preparation: Collect fresh soil samples, sieve to remove large debris, and characterize properties such as texture, pH, organic matter content, and microbial biomass.

-

Spiking: Treat the soil with a known concentration of this compound, often using a ¹⁴C-labeled compound to facilitate tracking of metabolites.

-

Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water-holding capacity). Use both sterile (autoclaved) and non-sterile soil to differentiate between chemical and biological degradation.

-

Sampling: Collect soil subsamples at various time intervals (e.g., 0, 2, 4, 8, 24, 48, 96, and 240 hours).

-

Extraction: Extract this compound and its metabolites from the soil using an organic solvent such as acetonitrile or methanol, followed by partitioning into a suitable solvent like dichloromethane.

-

Analysis: Analyze the extracts using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its degradation products.

-

Mineralization Analysis: Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., sodium hydroxide) and quantify using liquid scintillation counting.

-

Bound Residue Analysis: Determine the amount of non-extractable radioactivity by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

Degradation in Water

The degradation of this compound in aqueous environments is primarily governed by hydrolysis, with the rate being significantly influenced by pH.

Degradation Pathway

Similar to soil, the initial step of degradation in water is the hydrolysis of the phosphate ester bond. This leads to the formation of 7-chlorobicyclo[3.2.0]hept-2-en-6-one and dimethyl phosphate. Further degradation pathways in aquatic systems are less well-defined in the available literature but are expected to involve further hydrolysis and potential microbial degradation of the primary metabolite. Photolysis can also contribute to the degradation of this compound in sunlit surface waters.

Quantitative Data

| pH | Half-life (t₁/₂) | Temperature | Reference |

| 7 | 10.5 days | Not specified | [1] |

| 8 | 1.8 days | Not specified | [1] |

| 9 | 2.5 hours | Not specified | [1] |

Table 2: Hydrolysis Half-life of this compound in Water at Different pH Levels. This table illustrates the strong influence of pH on the rate of this compound hydrolysis.

Experimental Protocols

Aqueous Hydrolysis Study:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9).

-

Spiking: Add a known concentration of this compound to each buffer solution in sterile, sealed containers.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Analyze the samples directly or after extraction using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound and its hydrolysis products.

-

Data Analysis: Calculate the hydrolysis rate constants and half-lives at each pH level by fitting the concentration-time data to a first-order kinetics model.

Aqueous Photolysis Study:

-

Solution Preparation: Prepare an aqueous solution of this compound in a photochemically transparent vessel (e.g., quartz).

-

Irradiation: Irradiate the solution with a light source that simulates the solar spectrum (e.g., a xenon arc lamp). Control the temperature of the solution.

-

Control Samples: Maintain identical solutions in the dark to serve as controls for hydrolysis.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples to quantify the decrease in this compound concentration and identify the formation of photoproducts using techniques like GC-MS or LC-MS/MS.

-

Quantum Yield Calculation: Determine the photolysis quantum yield by measuring the rate of degradation and the light intensity absorbed by the solution.

Visualization of Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of this compound.

Conclusion

This compound is a non-persistent insecticide that undergoes rapid degradation in both soil and water. The primary degradation mechanism in soil is a combination of hydrolysis and microbial oxidation, leading to the formation of characteristic metabolites before eventual mineralization. In water, hydrolysis is the dominant degradation process, with its rate being highly dependent on the pH of the medium. The information and protocols presented in this guide provide a foundation for researchers and professionals to further investigate the environmental fate of this compound and its degradation products. Further research is warranted to obtain more detailed quantitative data on the formation and dissipation of metabolites in both matrices and to fully elucidate the photolytic degradation pathway in aquatic environments.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

Toxicological Profile of Heptenophos in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenophos is an organophosphate insecticide first introduced in 1975.[1] It functions as a systemic insecticide with contact, stomach, and respiratory action, primarily used to control sucking insects and certain Diptera.[1] Like other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and vertebrates.[1] While effective for its intended agricultural purposes, the broad-spectrum activity of this compound raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, presenting quantitative toxicity data, detailing probable experimental methodologies based on international guidelines, and visualizing key molecular and procedural pathways.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound in both target and non-target organisms is the inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. The termination of the nerve signal is dependent on the rapid breakdown of ACh by AChE.

This compound, being an organophosphate, acts as an irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme. This phosphorylation results in a stable, inactive enzyme that is unable to hydrolyze acetylcholine. Consequently, acetylcholine accumulates in the synaptic cleft, leading to the continuous stimulation of cholinergic receptors on the post-synaptic neuron or muscle fiber. This hyperactivity of the cholinergic system results in a range of toxic signs, from excessive salivation and muscle tremors to paralysis and, ultimately, death due to respiratory failure.

Data Presentation: Quantitative Toxicology

The following tables summarize the available quantitative toxicological data for this compound across a range of non-target organisms. These values provide a comparative measure of the acute and chronic toxicity of the compound.

Table 1: Mammalian Toxicity

| Species | Endpoint | Value | Exposure Route | Source |

| Rat (Rattus norvegicus) | Acute Oral LD50 | 96 mg/kg bw | Oral | [1] |

| Rat (Rattus norvegicus) | Acute Dermal LD50 | >2000 mg/kg bw | Dermal | [1] |

| Rat (Rattus norvegicus) | Acute Inhalation LC50 | 0.95 mg/L | Inhalation | [1] |

| Rat (Rattus norvegicus) | 2-Year Dietary NOEL | 15 ppm | Oral | [1] |

Table 2: Avian Toxicity

| Species | Endpoint | Value | Exposure Route | Source |

| Japanese Quail (Coturnix japonica) | Acute Oral LD50 | 17 mg/kg bw | Oral | [1] |

Table 3: Aquatic Toxicity

| Species | Endpoint | Value | Exposure Duration | Source |

| Fish (species not specified) | Acute LC50 | 0.056 mg/L | 96 hours | [1] |

| Daphnia magna (Water Flea) | Acute EC50 | 0.0022 mg/L | 48 hours | [1] |

| Algae (species not specified) | Acute EC50 | 35 mg/L | 72 hours | [1] |

Table 4: Soil Organism Toxicity

| Species | Endpoint | Value | Exposure Duration | Source |

| Earthworm (Eisenia foetida) | Acute LC50 | 98 mg/kg soil | 14 days | [1] |

Table 5: Honeybee Toxicity

| Species | Endpoint | Value | Exposure Route | Source |

| Honeybee (Apis mellifera) | Acute Toxicity | Highly Hazardous | - | [2] |

| Honeybee (Apis mellifera) | Acute Contact LD50 | Data not available | Contact | |

| Honeybee (Apis mellifera) | Acute Oral LD50 | Data not available | Oral |

Note: Despite a classification of "highly hazardous," a specific quantitative LD50 value for this compound in honeybees was not available in the reviewed literature.

Experimental Protocols

The following sections describe the probable experimental methodologies used to generate the toxicological data presented above. These descriptions are based on the internationally recognized OECD Guidelines for the Testing of Chemicals, as specific study reports for this compound were not publicly available.

Mammalian Toxicity Testing

Acute Oral Toxicity (LD50) - OECD Guideline 420: Fixed Dose Procedure

This method is designed to determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum.

-

Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 value is estimated based on the dose that causes mortality in 50% of the test animals.

Chronic Toxicity (NOEL) - Based on OECD Guideline 452: Chronic Toxicity Studies

This long-term study is designed to assess the cumulative toxic effects of a substance over a significant portion of the animal's lifespan.

-

Test Animals: Typically, groups of male and female rats are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions. The test substance is incorporated into the diet at various concentrations.

-

Dosing: Animals are exposed to the test substance in their diet for a period of 24 months.

-

Observations: Regular observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed.

-

Endpoint: The No-Observed-Effect Level (NOEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.

Avian Toxicity Testing

Avian Acute Oral Toxicity (LD50) - Based on OECD Guideline 223

This test is designed to determine the acute oral toxicity of a substance to birds.

-

Test Species: Commonly used species include the Japanese Quail (Coturnix japonica).

-

Housing and Feeding: Birds are housed in cages with access to food and water, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered as a single oral dose, usually by gavage.

-

Observations: Birds are observed for mortality and signs of toxicity for at least 14 days.

-

Endpoint: The LD50 is calculated as the dose that is lethal to 50% of the test birds.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (LC50) - Based on OECD Guideline 203

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Species: Standard species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under controlled temperature and lighting conditions.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test (EC50) - Based on OECD Guideline 202

This test assesses the acute toxicity of a substance to aquatic invertebrates.

-

Test Species: Daphnia magna (water flea) is the standard test organism.

-

Test Conditions: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 is the concentration of the substance that causes immobilization in 50% of the daphnids.

References

Heptenophos and its Impact on Acetylcholinesterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptenophos, an organophosphate insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the interaction between this compound and AChE, including the underlying biochemical mechanisms, methodologies for assessing enzyme inhibition, and a comparative context with other organophosphates. While specific kinetic data for this compound is scarce in publicly available literature, this guide furnishes a comprehensive framework for understanding its anticipated effects and the experimental procedures required for their quantification.

Introduction

This compound is a systemic insecticide and acaricide with contact and stomach action.[1] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function, which can lead to paralysis and death in insects and mammals.[3] Understanding the kinetics and specifics of this inhibition is crucial for toxicological assessment and the development of potential antidotes.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

The primary mechanism of action for organophosphates like this compound involves the phosphorylation of a serine residue within the active site of acetylcholinesterase.[4] This covalent modification results in an inactive enzyme. The process can be described in two main steps:

-

Formation of a Reversible Complex: The organophosphate molecule initially binds to the active site of AChE to form a reversible Michaelis-like complex.

-

Phosphorylation of the Enzyme: The enzyme's active site serine hydroxyl group attacks the phosphorus atom of the organophosphate, leading to the formation of a stable, phosphorylated enzyme and the release of a leaving group.

This phosphorylated enzyme is very stable, and its reactivation is a slow process. Over time, the phosphorylated enzyme can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom, further strengthening the enzyme-inhibitor bond and making reactivation by oximes impossible.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

| Organophosphate | IC50 (µM) for human RBC-AChE | Reference |

| Chlorpyrifos | 0.12 | [2] |

| Monocrotophos | 0.25 | [2] |

| Profenofos | 0.35 | [2] |

| Acephate | 4.0 | [2] |

| Paraoxon | ~0.003 - 0.008 | [5] |

| Diazinon | ~14 - 24 | [6] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound or other test inhibitor solutions at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure

-

Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the this compound solution in the same buffer.

-

Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: Buffer only.

-

Control (100% activity): Buffer, AChE solution, and the solvent used for the inhibitor.

-

Test Wells: Buffer, AChE solution, and the this compound solution at various concentrations.

-

-

Pre-incubation: Add the AChE solution to the control and test wells. Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

References

- 1. Comparative Analysis of Outcomes in Acute Organophosphate Poisoning With and Without N-acetyl Cysteine Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences between organophosphorus insecticides in human self-poisoning: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Environmental Fate and Transport of Heptenophos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptenophos, an organophosphate insecticide, has been utilized in agricultural and veterinary applications. Understanding its environmental fate and transport is critical for assessing its potential ecological impact and for the development of safer alternatives. This technical guide provides a comprehensive overview of the core principles governing the environmental behavior of this compound, including its physicochemical properties, degradation pathways, mobility in soil, and partitioning in various environmental compartments. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its environmental dynamics.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. These properties dictate its solubility, volatility, and potential for adsorption to soil particles, thereby controlling its movement and persistence in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 7-chlorobicyclo[3.2.0]hepta-2,6-dien-6-yl dimethyl phosphate | [1] |

| CAS Number | 23560-59-0 | [1] |

| Molecular Formula | C₉H₁₂ClO₄P | [1] |

| Molecular Weight | 250.62 g/mol | [2] |

| Appearance | Light brown or pale amber liquid | [1] |

| Melting Point | < 25 °C | |

| Boiling Point | 64 °C at 0.075 mmHg | |

| Vapor Pressure | 7.5 x 10⁻⁴ mmHg (0.1 Pa) at 20°C | |

| Water Solubility | 2200 mg/L at 20°C | [3] |

| Log P (Octanol-Water Partition Coefficient) | 2.32 | [3] |

| Henry's Law Constant | 1.69 x 10⁻⁷ atm·m³/mol |

Environmental Fate and Transport

The fate of this compound in the environment is governed by a combination of transport and transformation processes. These include degradation through biotic and abiotic pathways, as well as its movement within and between environmental compartments such as soil, water, and air.

Degradation

This compound is known to be non-persistent in the environment, undergoing degradation through several mechanisms.

Table 2: Environmental Degradation of this compound

| Degradation Process | Half-life (DT₅₀) | Conditions | Reference(s) |

| Soil (Aerobic) | 1.4 days (range: 0.07 - 1.8 days) | Field and laboratory studies | [1] |

| Aqueous Hydrolysis | 13 days (mean) | pH dependent (acidic and alkaline media) | [1] |

| Atmospheric Photolysis | 4.4 hours (estimated) | Reaction with hydroxyl radicals |

Microbial degradation is a primary route of dissipation for this compound in soil.[4] Studies have shown that it is rapidly broken down by soil microorganisms.[3] The degradation in soil is significantly influenced by factors such as soil type, temperature, and moisture content. In active sandy loam soil, a significant portion of applied this compound is mineralized to CO₂.

Hydrolysis: this compound undergoes hydrolysis, with the rate being dependent on the pH of the aqueous solution. It is susceptible to hydrolysis in both acidic and alkaline media. The primary hydrolysis product is 7-chloro-bicyclo[3.2.0]hept-2-en-6-one.[3]

Photolysis: In the atmosphere, vapor-phase this compound is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 4.4 hours. It may also be susceptible to direct photolysis by sunlight as it absorbs light at wavelengths greater than 290 nm.

Transport

The mobility of this compound in soil is considered to be moderately low. This is characterized by its soil organic carbon-water partitioning coefficient (Koc).

Table 3: Soil Mobility of this compound

| Parameter | Value | Interpretation | Reference(s) |

| Koc | 508 (estimated) | Low to moderate mobility |

A higher Koc value indicates a greater tendency for the chemical to adsorb to soil particles, which reduces its potential for leaching into groundwater.[5] Given its Koc value, this compound has a generally low potential to leach.[1]

Based on its Henry's Law constant, this compound is expected to be essentially non-volatile from water and moist soil surfaces.

Degradation Pathway

The degradation of this compound proceeds through several key steps, primarily initiated by hydrolysis and followed by microbial transformations.

Caption: Proposed degradation pathway of this compound in the environment.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the environmental fate of pesticides like this compound, based on established OECD guidelines.

Aerobic Soil Degradation

A common method to determine the rate of aerobic degradation of a pesticide in soil is based on OECD Guideline 307 .

Caption: Experimental workflow for an aerobic soil degradation study.

Methodology:

-

Soil Preparation: Fresh soil is collected, sieved, and characterized for properties like pH, texture, and organic carbon content.

-

Application: A solution of radiolabeled (e.g., ¹⁴C) this compound is applied to replicate soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level. Evolved ¹⁴CO₂ is trapped in an alkaline solution.

-

Sampling and Extraction: Soil samples are collected at various time intervals and extracted with an appropriate organic solvent.

-

Analysis: The extracts and CO₂ traps are analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify radioactivity, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and degradation products.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀).

Aqueous Hydrolysis

The rate of hydrolysis as a function of pH is typically determined following OECD Guideline 111 .[6]

Methodology:

-

Buffer Preparation: Sterile aqueous buffer solutions are prepared at different pH values (typically pH 4, 7, and 9).[6]

-

Application: A known concentration of this compound is added to each buffer solution.

-